Alkyl Chain Length and Packing Density in SAMs
The length of the alkyl substituent on biphenylthiol derivatives directly dictates the packing density and molecular arrangement in self-assembled monolayers on gold. For the homologous series ω-(4'-methyl-biphenyl-4-yl)-alkanethiols (BPn), where 'n' represents the number of methylene units in the alkyl spacer, a pronounced odd-even effect is observed [1]. Specifically, molecules with an even number of methylene units (n=even, e.g., n=2, 4) form SAMs with a (5√3x3)rect unit cell containing 8 molecules, resulting in a packing density that is 25% lower compared to those with an odd number (n=odd, e.g., n=3, 5), which form a more densely packed (2√3x√3) structure [1]. 4'-Butyl-[1,1'-biphenyl]-3-thiol, with its four-carbon butyl chain (n=4), is expected to exhibit the lower packing density characteristic of the 'even' series, providing distinct structural and interfacial properties compared to odd-numbered analogs like propyl or pentyl derivatives.
| Evidence Dimension | Packing density of self-assembled monolayers on Au(111) |
|---|---|
| Target Compound Data | Expected to form a (5√3x3)rect unit cell with 8 molecules and ~25% lower packing density than odd-numbered analogs (inferred from BPn series). |
| Comparator Or Baseline | BP3 (n=3) and BP5 (n=5) SAMs: form a (2√3x√3) structure with higher packing density. |
| Quantified Difference | 25% reduction in packing density for even 'n' (n=2,4) compared to odd 'n' (n=3,5). |
| Conditions | SAMs prepared on Au(111) substrates at elevated temperature, characterized by STM and LEED. |
Why This Matters
The distinct packing density directly influences the dielectric constant, ion permeability, and electron transfer kinetics of the modified surface, making it critical for applications like corrosion inhibition, biosensing, and molecular electronics.
- [1] Cyganik, P., Buck, M., Azzam, W., Witte, G., & Woell, Ch. (2003). Pronounced Odd-Even Changes in the Molecular Arrangement and Packing Density of Biphenyl-Based Thiol SAMs: A Combined STM and LEED Study. AVS 50th International Symposium. View Source
